3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
Description
Properties
IUPAC Name |
3,3-difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6NO/c17-11-6-4-9(5-7-11)13-15(18,19)14(24)23(13)12-3-1-2-10(8-12)16(20,21)22/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVZUBJKXRJHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the azetidinone ring. Common synthetic routes include:
Fluorination Reactions: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms.
Azetidinone Ring Formation: Cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production: Large-scale production may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions: Reagents like trifluoromethyl phenyl sulfone and conditions such as visible light irradiation for specific transformations.
Major Products: Depending on the reaction, products may include various fluorinated derivatives and intermediates.
Scientific Research Applications
3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one involves interactions with molecular targets and pathways, including:
Molecular Targets: Binding to specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other azetidinones reported in the literature, differing primarily in substituent patterns. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological relevance.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 39 | Compound 43 | Ezetimibe (3) |
|---|---|---|---|---|
| Substituents | 3,3-F₂, 4-FPh, 1-CF₃Ph | 3,3-F₂, 4-SEtPh, 1-OMePh | 3,3-F₂, 4-F,OMePh, 1-OMePh | 1-FPh, 3-OH, 4-OHPh |
| logP (Predicted) | ~3.8 | ~2.5 | ~3.1 | ~2.2 |
| Metabolic Stability | High (CF₃, F) | Moderate | Moderate | Low (OH groups) |
| Synthetic Yield | Not reported | 18% | 45% | 60–80% (patented) |
| Key Applications | Anticancer (hypothetical) | Anticancer | Anticancer | Cholesterol-lowering |
Notes:
- The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~3.8), favoring blood-brain barrier penetration compared to ezetimibe (logP ~2.2) .
- Fluorine atoms at positions 3,3 and 4 enhance metabolic stability by resisting oxidative degradation, a limitation in hydroxylated analogs like ezetimibe .
Biological Activity
3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic compound belonging to the azetidine class, characterized by its unique trifluoromethyl and difluoro substituents. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, a series of fluoro and trifluoromethyl-substituted compounds were synthesized and tested against multidrug-resistant (MDR) strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, demonstrating potent activity against these pathogens .
Table 1: Antimicrobial Activity of Fluorinated Compounds
| Compound ID | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 22 | 0.031 - 0.062 | MRSA, VRSA |
| Compound 20 | <1 | MRSA |
| Compound 24 | <1 | VRSA |
This data suggests that fluorinated derivatives can enhance antibacterial efficacy, potentially due to their ability to disrupt bacterial membranes or interfere with metabolic pathways.
Anticancer Activity
In addition to antimicrobial properties, fluorinated compounds have been explored for their anticancer potential. The azetidine ring structure is known to exhibit cytotoxic effects in various cancer cell lines. For example, studies have shown that azetidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound under discussion has not been widely studied in this context; however, its structural similarities with known active compounds suggest potential for further investigation.
Case Study 1: Antimicrobial Efficacy
In a study published in Nature Communications, researchers synthesized a series of trifluoromethyl-substituted salicylanilide derivatives and evaluated their antimicrobial activity. The results demonstrated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
A study conducted on various azetidine derivatives revealed that compounds with fluorinated substituents showed enhanced cytotoxicity against human cancer cell lines. Specifically, the study highlighted the importance of the trifluoromethyl group in increasing the lipophilicity and cellular uptake of these compounds, leading to improved therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
